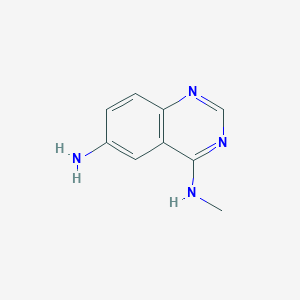
N4-methyl-4,6-Quinazolinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-methyl-4,6-Quinazolinediamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-methyl-4,6-Quinazolinediamine typically involves the reaction of anthranilic acid with formamide under specific conditions. The process can be summarized as follows:
Anthranilic Acid Reaction: Anthranilic acid is treated with formamide to form 2-aminobenzamide.
Cyclization: The 2-aminobenzamide undergoes cyclization to form quinazoline-4,6-diamine.
Methylation: The final step involves the methylation of the quinazoline-4,6-diamine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts and solvents are often employed to optimize the reaction conditions and improve the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
N4-methyl-4,6-Quinazolinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinazoline-4,6-dione derivatives, various amine derivatives, and substituted quinazoline compounds.
Aplicaciones Científicas De Investigación
N4-methyl-4,6-Quinazolinediamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including anticancer, antiviral, and antibacterial properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N4-methyl-4,6-Quinazolinediamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- Quinazoline-4,6-diamine
- N4-phenylquinazoline-4,6-diamine
- N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine
Uniqueness
N4-methyl-4,6-Quinazolinediamine is unique due to its specific methylation at the N4 position, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-N-methylquinazoline-4,6-diamine |
InChI |
InChI=1S/C9H10N4/c1-11-9-7-4-6(10)2-3-8(7)12-5-13-9/h2-5H,10H2,1H3,(H,11,12,13) |
Clave InChI |
DSVJEZURJCYFFL-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=NC2=C1C=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














